6-Amino-5-chloropyridin-3-ol
Description
Overview of Pyridine (B92270) Alkaloids and Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to life and chemical sciences. uomustansiriyah.edu.iq A prominent class within this group is the pyridine alkaloids, which are naturally occurring compounds characterized by a pyridine ring structure. mdpi.comrsc.org This six-membered ring, an isostere of benzene, contains one nitrogen atom, lending it unique chemical properties such as basicity and the ability to form hydrogen bonds. uomustansiriyah.edu.iqrsc.org These properties are crucial in many biological systems and enzymatic reactions. rsc.org Alkaloids, in general, are nitrogenous metabolites known for their structural diversity and bioactivity, making them central to organic chemistry and drug discovery. mdpi.com The pyridine scaffold is a key component in a vast number of natural products and bioactive molecules. mdpi.comresearchgate.net
Importance of Halogenated Pyridine Derivatives in Chemical Sciences
The introduction of halogen atoms to the pyridine ring creates halogenated pyridine derivatives, which are of special importance in synthetic organic chemistry. eurekalert.org These compounds serve as versatile starting materials for a wide range of chemical reactions, particularly nucleophilic substitution reactions. eurekalert.org Halopyridines are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The presence of a halogen, such as chlorine, on the pyridine ring can significantly influence the molecule's reactivity and properties. chempanda.com For instance, chloropyridines are used as intermediates in the production of fungicides, insecticides, antihistamines, and antiarrhythmics. chempanda.com The strategic halogenation of pyridines is a key method for creating a diverse array of functional molecules. nih.gov
Structural Context and Rationale for Investigating 6-Amino-5-chloropyridin-3-ol
The compound this compound, with the chemical formula C5H5ClN2O, possesses a unique arrangement of functional groups on the pyridine core. chemsrc.comepa.gov Its structure features an amino group at position 6, a chloro group at position 5, and a hydroxyl group at position 3. This specific substitution pattern makes it a subject of interest for chemical synthesis and potential applications. The presence of the amino and hydroxyl groups can enhance biological activity, while the chloro group provides a site for further chemical modification. mdpi.com The investigation of such multi-substituted pyridines is driven by the quest for new molecules with tailored properties for various scientific and industrial purposes.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C5H5ClN2O chemsrc.comepa.gov |
| Molecular Weight | 144.559 g/mol chemsrc.com |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 209328-70-1 chemsrc.comsigmaaldrich.com |
| Density | 1.5±0.1 g/cm³ chemsrc.com |
| Boiling Point | 405.6±45.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 199.1±28.7 °C chemsrc.com |
Current Gaps in the Academic Literature Pertaining to this compound
Despite the general interest in halogenated and substituted pyridines, a thorough review of academic literature reveals significant gaps in the specific knowledge of this compound. While its synthesis and basic chemical properties are documented in chemical supplier databases, comprehensive studies on its reactivity, potential applications, and detailed spectroscopic characterization are scarce. Much of the available information points to its use as a research chemical or a building block in the synthesis of more complex molecules. theclinivex.com There is a discernible lack of peer-reviewed research articles focusing exclusively on this compound's unique chemical behavior or its potential utility in fields like medicinal chemistry or materials science. This indicates a need for further investigation to fully understand and exploit the properties of this compound. biorxiv.org
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYIDGPFZGNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625716 | |
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-70-1 | |
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 6 Amino 5 Chloropyridin 3 Ol
Established Synthetic Routes to 6-Amino-5-chloropyridin-3-ol
The generation of this compound relies on established principles of heterocyclic chemistry, leveraging both modern biocatalytic methods and traditional chemical synthesis to achieve the desired substitution pattern.
Biocatalysis offers a powerful suite of tools for the selective synthesis of complex molecules like hydroxylated aminopyridines. nih.gov The production of active pharmaceutical ingredients (APIs) often generates significant waste, and biocatalysis presents a greener alternative by utilizing enzymes that operate under mild conditions. mdpi.com While a direct enzymatic route to this compound is not extensively documented, the synthesis of its core structural motifs—chiral amines and hydroxylated aromatics—is well-established using various enzyme classes. nih.govmdpi.com
Innovations in enzyme engineering have expanded the synthetic chemist's toolbox. mdpi.com Key enzyme classes applicable to the synthesis of aminopyridinols include:
Oxidoreductases: This class includes imine reductases (IREDs) and reductive aminases (RedAms), which are capable of asymmetrically converting imines and ketones to chiral amines. nih.gov Such enzymes could theoretically be used to introduce the amino group onto a suitable pyridine (B92270) precursor.
Hydrolases: Enzymes like haloalkane dehalogenases (HLDs) catalyze the cleavage of carbon-halogen bonds to form an alcohol, a process that could be envisioned for introducing the hydroxyl group. researchgate.net
Oxygenases: Cytochrome P450 monooxygenases and fungal unspecific peroxygenases (UPOs) are known to perform hydroxylation reactions on aromatic rings, representing a potential method for introducing the 3-ol functionality onto an aminopyridine scaffold. nih.gov
The application of these biocatalysts can streamline synthetic pathways, reduce the need for protecting groups, and enhance stereoselectivity. mdpi.com
Table 1: Potential Biocatalytic Reactions for Aminopyridinol Synthesis
| Enzyme Class | Reaction Type | Potential Application in Synthesis |
| Reductive Aminases (RedAms) | Reductive Amination | Conversion of a ketone precursor to an aminopyridine. nih.gov |
| Fungal Peroxygenases (UPOs) | Hydroxylation | Direct introduction of a hydroxyl group onto the pyridine ring. nih.gov |
| Halohydrin Dehalogenases (HHDHs) | Epoxide Ring Opening/Closing | Synthesis of vicinal halohydrins as precursors. researchgate.net |
| Haloalkane Dehalogenases (HLDs) | Dehalogenation | Conversion of a halogenated precursor to a pyridinol. researchgate.net |
A common and practical approach to synthesizing polysubstituted pyridines involves the functional group manipulation of readily available pyridine derivatives. This strategy avoids the complexities of de novo ring formation and allows for the sequential introduction of substituents.
One established method involves the direct chlorination of an aminopyridine. For instance, 2-amino-5-chloropyridine (B124133) can be prepared by reacting 2-aminopyridine (B139424) with a chlorinating agent in a strongly acidic medium, which promotes selective monochlorination at the 5-position. google.com A similar strategy could be applied to a precursor like 6-aminopyridin-3-ol.
Another route involves a multi-step sequence starting from a simple aminopyridine. A representative synthesis is that of 2-amino-5-fluoropyridine, which proceeds through several key steps:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from an amino group.
Halogenation: Displacement of the diazonium group with a halogen (e.g., via the Schiemann reaction for fluorine). researchgate.net
This sequence highlights the versatility of functional group interconversions on the pyridine ring to build up the desired substitution pattern.
Table 2: Key Reactions in Substituted Pyridine Synthesis
| Reaction | Reagents/Conditions | Purpose |
| Chlorination | Chlorinating agent, strongly acidic medium | Direct introduction of a chlorine atom onto the pyridine ring. google.com |
| Nitration | Nitric acid, sulfuric acid | Introduction of a nitro group, which can be later reduced. orgsyn.org |
| Reduction | Fe/acid, Sn/HCl, or catalytic hydrogenation | Conversion of a nitro group to an amino group. orgsyn.org |
| Diazotization & Halogenation | NaNO₂, acid, followed by CuX or HBF₄ | Conversion of an amino group to a halogen via a diazonium intermediate. researchgate.net |
Beyond the modification of existing pyridines, general strategies for constructing highly substituted aminopyridinol frameworks often involve building the heterocyclic ring from acyclic precursors, a method known as de novo synthesis. chemrxiv.org These approaches offer flexibility in introducing a wide array of substituents.
Multicomponent reactions are particularly efficient for this purpose. For example, amino-3,5-dicyanopyridine derivatives can be synthesized through a one-pot condensation of an aldehyde, malononitrile, a suitable halide, and a source of sulfur, catalyzed by a base. nih.gov This reaction proceeds through several intermediates, including a thiopyran, which ultimately rearranges to form the pyridine ring. nih.gov While this specific example leads to dicyanopyridines, the underlying principle of combining multiple simple molecules to rapidly construct a complex heterocyclic core is a powerful strategy applicable to various pyridine targets.
Another general approach involves the condensation of dielectrophiles (containing a three-carbon chain) with dinucleophiles that provide the N-C-N fragment, such as guanidine (B92328). nih.gov Using guanidine directly incorporates an amino group at the 2-position of the resulting ring system. nih.gov These convergent synthesis methods are foundational for preparing a wide range of aminopyridine and related aminopyrimidine structures.
Precursor Compounds and Starting Materials for this compound Synthesis
The selection of an appropriate starting material is critical for an efficient synthetic route. Precursors that already contain some of the required functionalities can significantly shorten the number of reaction steps.
3-Chloropyridin-2-amine (also known as 2-amino-3-chloropyridine) is a substituted pyridine that serves as a valuable precursor in chemical synthesis. nih.govnih.gov This compound contains both the critical amino group and a chloro substituent, making it an attractive starting point for building more complex molecules. It has been identified as a by-product in the industrial synthesis of the insecticide chlorantraniliprole. nih.gov As a readily available building block, it can be functionalized further. For instance, the existing amino and chloro groups can direct subsequent electrophilic substitution reactions or be modified to introduce other functionalities, such as the hydroxyl group needed to form an aminopyridinol structure.
Table 3: Properties of 3-Chloropyridin-2-amine
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ nist.gov |
| Molecular Weight | 128.56 g/mol nist.gov |
| CAS Number | 39620-04-7 nih.gov |
| Synonyms | 3-chloro-2-pyridinamine, 2-Amino-3-chloropyridine nih.gov |
Another strategic precursor is 6-Amino-3-pyridinesulfonic acid. This compound possesses the required C6-amino and C3-oxygen functionalities (in the form of a sulfonic acid). The conversion of an aromatic sulfonic acid group to a hydroxyl group is a known chemical transformation, typically achieved via alkali fusion (e.g., with NaOH) at high temperatures. Following the conversion of the sulfonic acid to a hydroxyl group to form 6-aminopyridin-3-ol, the final step would be the regioselective introduction of a chlorine atom at the 5-position. This chlorination step would likely be directed by the activating amino and hydroxyl groups already present on the ring, leading to the final target compound, this compound. This two-step sequence from a sulfonic acid precursor represents a viable synthetic pathway.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of synthesizing this compound is critically dependent on the fine-tuning of reaction parameters. Temperature and the control of substitution reactions are key areas of focus for maximizing product yield and purity.
Temperature Dependence in Biosynthesis of Hydroxylated Pyridines
While specific biosynthetic pathways for this compound are not extensively documented, the influence of temperature on the hydroxylation of pyridine rings is a crucial area of study. In chemical syntheses that mimic enzymatic processes, such as photochemical hydroxylations, temperature plays a significant role. For instance, the photochemical valence isomerization of pyridine N-oxides to achieve C3 hydroxylation is a temperature-sensitive process. nih.govacs.org
Irradiation of pyridine N-oxides, a common precursor strategy, generates highly reactive intermediates. nih.govacs.org The internal temperature of the reaction mixture can influence the stability of these intermediates and the subsequent rearrangement to the desired 3-hydroxypyridine (B118123) structure. Studies on related platinum(II) complexes have also shown that temperature variations can significantly alter the aggregation behavior and spectroscopic properties of pyridine-containing molecules, which can be indicative of the underlying energetics that also govern synthetic reactions. nih.gov Although not a biosynthetic process, these findings underscore the general principle that thermal conditions must be carefully controlled to favor the desired hydroxylation pathway and minimize degradation or side-product formation.
Table 1: Factors Influenced by Temperature in Pyridine Hydroxylation
| Factor | Description | Potential Impact on Yield |
| Intermediate Stability | The stability of reactive intermediates like oxaziridines or diradicals formed during photochemical reactions is temperature-dependent. acs.org | Higher temperatures may lead to decomposition or undesired rearrangements, lowering the yield. |
| Reaction Rate | Generally, reaction rates increase with temperature. | An optimal temperature must be found to ensure a reasonable reaction time without promoting side reactions. |
| Solvent Properties | The viscosity and solvating power of the reaction medium can change with temperature. | This can affect the diffusion of reactants and the stabilization of transition states. |
| Product Degradation | The final hydroxylated pyridine product may be susceptible to thermal degradation. | Elevated temperatures for prolonged periods can reduce the isolated yield. |
Controlled Conditions for Selective Substitution Reactions
Achieving the specific substitution pattern of this compound requires precise control over reaction conditions to ensure regioselectivity and prevent the formation of isomers or over-halogenated byproducts. The synthesis of the related compound, 2-amino-5-chloropyridine, from 2-aminopyridine highlights the importance of such control. google.com
In the chlorination of 2-aminopyridine, the use of a strongly acidic medium is essential to protonate the pyridine ring. google.com This protonation deactivates the ring towards electrophilic substitution, but the amino group can still direct substitution. By carefully controlling the amount of the chlorinating agent and the reaction time, monochlorination at the 5-position can be favored, minimizing the formation of 2-amino-3,5-dichloropyridine. google.com Applying this principle to the synthesis of this compound, it is crucial to manage the reaction environment to direct the chlorine atom to the C5 position and prevent further substitution.
A patented method for preparing 2-amino-5-chloro-pyridine involves using hydrochloric acid and sodium hypochlorite, where the slow addition of acid generates the active chlorinating species in situ. This allows for better control over the reaction, with temperature management being key to maximizing yield and minimizing byproducts. google.com
Table 2: Controlled Conditions for Selective Chlorination
| Parameter | Control Strategy | Rationale |
| Acidity (pH) | Use of strongly acidic media (e.g., H₂SO₄, concentrated HCl). google.com | Protonation of the pyridine nitrogen deactivates the ring, allowing for more selective substitution directed by the amino group. google.com |
| Stoichiometry | Slow, controlled addition of no more than two equivalents of the chlorinating agent. google.com | Prevents buildup of excess chlorinating agent, which minimizes the formation of dichlorinated byproducts. google.com |
| Temperature | Maintaining specific temperature ranges (e.g., constant temperature followed by a slight increase). google.com | Optimizes the reaction rate while controlling the generation of the active chlorinating species to avoid over-chlorination. |
| Reaction Time | Limiting the reaction time after the addition of the chlorinating agent (e.g., 30-90 minutes). google.com | Longer reaction times can lead to the formation of undesired over-chlorinated products. google.com |
Derivatization Strategies and Analogue Synthesis
The amino and hydroxyl groups of this compound are prime targets for derivatization, enabling the synthesis of a wide array of analogues with potentially new chemical and biological properties.
Formation of Esters with 5-Chloropyridin-3-ol Moiety
The hydroxyl group at the C3 position of the pyridine ring can be readily converted into an ester. This transformation is typically achieved through esterification with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. byjus.comchemguide.co.uk The reaction is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uklibretexts.org Concentrated sulfuric acid is a commonly used catalyst for this purpose. chemguide.co.uklibretexts.org
Alternatively, for more reactive and often irreversible esterification, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. libretexts.org These reactions are generally faster and can occur at room temperature, though they may require a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org
Table 3: Common Esterification Methods for the Hydroxyl Group
| Reagent | Conditions | Advantages | Disadvantages |
| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat. byjus.comchemguide.co.uk | Readily available reagents, straightforward procedure. | Reversible reaction, may require removal of water to drive to completion. libretexts.org |
| Acyl Chloride | Often at room temperature, may use a base (e.g., pyridine). libretexts.org | Vigorous, fast, and irreversible reaction. | Generates corrosive HCl byproduct. libretexts.org |
| Acid Anhydride (B1165640) | Slower than acyl chlorides, may require warming. libretexts.org | Cleaner reaction than with acyl chlorides, byproduct is a carboxylic acid. | Less reactive than acyl chlorides. libretexts.org |
Transformations Involving the Amino and Hydroxyl Groups
Both the amino and hydroxyl groups on the this compound scaffold offer avenues for extensive chemical modification. The development of chemoselective methods is crucial to selectively target one group in the presence of the other.
The hydroxyl group, while less nucleophilic than an amine, can be activated to improve its reactivity. nih.gov A common strategy is to convert it into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. To achieve selectivity in molecules containing both hydroxyl and carboxylic acid groups, a dianion-based strategy has been reported to protect the carboxylic acid while allowing the hydroxyl group to be tosylated. nih.gov Another approach is the direct conversion of the hydroxyl group to a halogen using reagents like 2,4,6-trichloro nih.govnih.govgoogle.comtriazine (TT), which can be more selective than traditional, harsher methods. nih.gov
The amino group is a versatile handle for a variety of transformations. It can undergo acylation, alkylation, and diazotization reactions, leading to the formation of amides, secondary/tertiary amines, and allowing for the introduction of other functional groups, respectively. The synthesis of related aminopyridine derivatives often involves reactions like nitration followed by reduction, demonstrating the chemical tractability of the amino moiety and the pyridine ring. google.comorgsyn.org The synthesis of complex heterocyclic systems, such as thieno[2,3-b]pyridines, often starts from substituted aminopyridines, highlighting the utility of the amino group as a synthetic precursor. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Amino-5-chloropyridin-3-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of this compound can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 7.0 - 7.5 | Singlet |
| H4 | 6.5 - 7.0 | Singlet |
| NH₂ | 4.5 - 5.5 | Broad Singlet |
| OH | 9.0 - 10.0 | Broad Singlet |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Carbon NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine (B92270) ring carbons. The chemical shifts of these carbons are influenced by the attached functional groups (-NH₂, -Cl, -OH). The carbon atom attached to the chlorine (C5) and the carbon bearing the hydroxyl group (C3) are expected to be significantly affected, appearing at characteristic downfield and upfield positions, respectively.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 140 - 145 |
| C3 | 150 - 155 |
| C4 | 115 - 120 |
| C5 | 110 - 115 |
| C6 | 145 - 150 |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The expected monoisotopic mass for C₅H₅ClN₂O is approximately 144.0141 g/mol . The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak in a roughly 3:1 ratio.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 145.0218 |
| [M+Na]⁺ | 167.0037 |
Note: These values are calculated for the most abundant isotopes.
HPLC-MS for Product Identification and Purity Assessment
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a vital technique for the analysis of reaction mixtures and the assessment of product purity. In the context of this compound, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer detector would then confirm the identity of the peak corresponding to this compound by its mass-to-charge ratio. This technique is instrumental in ensuring the purity of the synthesized compound, which is critical for its subsequent use. The retention time from the HPLC provides an additional parameter for identification and quality control.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of a compound by probing its fundamental vibrational modes. For this compound, these techniques are instrumental in identifying the characteristic frequencies associated with its constituent functional groups and the pyridine ring system.
The vibrational spectrum of this compound is distinguished by the characteristic absorption bands of its primary functional groups: the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups.
The amino group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region. The asymmetric stretching (νas(NH₂)) appears at a higher wavenumber, while the symmetric stretching (νs(NH₂)) is found at a lower frequency. For instance, in the related compound 2-aminopyridine (B139424), these bands are observed around 3442 cm⁻¹ and 3300 cm⁻¹, respectively . Additionally, the NH₂ scissoring (δ(NH₂)) mode is expected around 1650-1600 cm⁻¹ .
The hydroxyl group is characterized by a strong, broad O-H stretching (ν(OH)) band, typically in the region of 3400-3200 cm⁻¹, with its broadness resulting from intermolecular hydrogen bonding. The in-plane O-H bending (δ(OH)) vibration is generally observed in the 1440-1260 cm⁻¹ range.
The chloro group attached to an aromatic ring gives rise to a C-Cl stretching vibration (ν(C-Cl)). This band is typically found in the 800-600 cm⁻¹ region of the spectrum. The precise position of this band can be influenced by the substitution pattern on the pyridine ring.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretching (νas) | 3500 - 3400 |
| Symmetric Stretching (νs) | 3400 - 3300 | |
| Scissoring (δ) | 1650 - 1600 | |
| Hydroxyl (-OH) | Stretching (ν) | 3400 - 3200 (broad) |
| In-plane Bending (δ) | 1440 - 1260 | |
| Chloro (-Cl) | Stretching (ν) | 800 - 600 |
A comparative analysis with structurally similar pyridine derivatives is crucial for the accurate assignment of the vibrational modes of this compound. Studies on monosubstituted pyridines, such as chloro-, bromo-, methyl-, and aminopyridines, provide a foundational understanding of how substituents influence the vibrational frequencies of the pyridine ring njit.edu.
For instance, the FT-IR and FT-Raman spectra of 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine (B103851) have been extensively studied iiste.org. In these compounds, the pyridine ring stretching modes are typically observed in the 1650-1400 cm⁻¹ region researchgate.net. The ring breathing mode, a characteristic vibration of the pyridine ring, is often found near 1000 cm⁻¹ researchgate.net. The location of substituents on the pyridine ring is known to influence the frequency of some vibrations njit.edu.
The vibrational spectra of pyridine itself and its deuterated analogs have been thoroughly analyzed, providing a benchmark for understanding the fundamental vibrations of the pyridine core cdnsciencepub.comcdnsciencepub.comnih.gov. These studies have established assignments for the in-plane and out-of-plane C-H bending modes and the ring deformation modes. By comparing the spectrum of this compound with these established assignments, the perturbations caused by the amino, chloro, and hydroxyl substituents can be elucidated.
| Compound | Key Vibrational Modes | Observed/Expected Wavenumber (cm⁻¹) | Reference |
| 2-Aminopyridine | NH₂ Stretching | 3442, 3300 | |
| NH₂ Scissoring | 1628 (Raman), 1617 (IR) | ||
| Pyridine | Ring Stretching | 1632, 1602, 1486, 1433 (IR) | researchgate.net |
| Ring Breathing | 991 (Raman), 1022 (IR) | researchgate.net | |
| 2-Amino-5-chloropyridine | FT-IR and FT-Raman studied | N/A | iiste.org |
X-ray Crystallography for Solid-State Structure Determination
While no direct single-crystal X-ray diffraction data for this compound has been reported, insights into its potential solid-state structure can be gleaned from related compounds. For example, the crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine (B1270002) reveals that the molecule is nearly planar nih.goviucr.org. In its crystal structure, the amino groups and the pyridine nitrogen atom are involved in intermolecular hydrogen bonding, leading to the formation of spiral hydrogen-bonded columns with offset face-to-face π-stacking nih.goviucr.org.
| Structural Feature | Expected Observation in this compound |
| Molecular Geometry | Planar or near-planar pyridine ring |
| Intermolecular Interactions | Hydrogen bonding (N-H···N, O-H···N, N-H···O), π-stacking |
| Crystal Packing | Formation of extended networks or columns |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heteroaromatic compounds like this compound, the most common transitions are π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from these electronic transitions. The pyridine ring itself exhibits π → π* transitions. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can participate in n → π* transitions.
For comparison, the UV-Vis absorption spectrum of 2-Amino-5-chloropyridine shows a cut-off wavelength at 348 nm researchgate.net. The NIST Chemistry WebBook reports UV/Visible spectrum data for 3-Aminopyridine, which can also serve as a reference nist.gov. Studies on other complex pyridine derivatives, such as furo[2,3-b]pyridines, indicate that absorption bands in the 250-390 nm region can be attributed to π → π* and n → π* transitions within the substituted pyridine system researchgate.net.
| Transition Type | Expected Absorption Region | Influencing Factors |
| π → π | 200 - 400 nm | Pyridine ring, amino and hydroxyl substituents |
| n → π | > 280 nm | Lone pairs on N (amino) and O (hydroxyl) |
Mechanistic Studies of Reactivity and Transformation
Reaction Mechanisms of Substitution on the Pyridine (B92270) Ring
The pyridine ring's inherent electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, render it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen. Conversely, the ring is generally deactivated towards electrophilic attack, which, when it occurs, is directed to the 3- and 5-positions. The substituents on the 6-Amino-5-chloropyridin-3-ol ring further modulate this reactivity.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a plausible transformation. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the feasibility of the reaction.
The positions activated for nucleophilic attack on a pyridine ring are the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the 6-position is already substituted with an amino group. The chlorine atom at the 5-position is not at a typically activated site for SNAr in a simple pyridine system. However, the combined electronic effects of the substituents must be considered. The amino group at C6 is a strong electron-donating group, which would generally deactivate the ring towards nucleophilic attack. Conversely, the hydroxyl group at C3 is also electron-donating by resonance but can be electron-withdrawing inductively. The chloro group at C5 is electron-withdrawing inductively.
Given the substitution pattern, direct displacement of the chloro group at the 5-position by a nucleophile is less likely to proceed via a standard SNAr mechanism, as this position is meta to the nitrogen and does not benefit from direct resonance stabilization involving the heteroatom. However, substitution at the 2- or 4-positions, if a suitable leaving group were present, would be more favorable. In the absence of a leaving group at these positions, nucleophilic substitution on the ring itself is challenging.
It is important to note that under forcing conditions, or with very strong nucleophiles, other mechanisms such as those involving benzyne-like intermediates (arynes) could potentially occur, leading to substitution at various positions.
Interactive Table: Predicted Reactivity of Positions in this compound Towards Nucleophilic Aromatic Substitution
| Position | Substituent | Predicted SNAr Reactivity | Rationale |
| 2 | H | Potentially reactive if a leaving group is present | Ortho to nitrogen, activated position. |
| 3 | OH | Unlikely | Meta to nitrogen, deactivated position. |
| 4 | H | Potentially reactive if a leaving group is present | Para to nitrogen, activated position. |
| 5 | Cl | Unlikely via standard SNAr | Meta to nitrogen, deactivated position. |
| 6 | NH2 | Unlikely (amino group is a poor leaving group) | Para to nitrogen, activated position. |
Electrophilic Aromatic Substitution Patterns
The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions typically require harsh conditions. The nitrogen atom is basic and will be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions, as the cationic intermediate (Wheland intermediate) avoids placing a positive charge on the electronegative nitrogen atom.
In this compound, the directing effects of the existing substituents must be considered. The amino group at C6 is a powerful activating group and is ortho, para-directing. The hydroxyl group at C3 is also a strong activating group and is ortho, para-directing. The chloro group at C5 is deactivating but is also ortho, para-directing.
The positions available for electrophilic attack are C2 and C4.
Attack at C2: This position is ortho to the strongly activating hydroxyl group at C3 and para to the deactivating chloro group at C5. It is also ortho to the pyridine nitrogen.
Attack at C4: This position is ortho to both the hydroxyl group at C3 and the chloro group at C5. It is para to the pyridine nitrogen.
The powerful activating and directing effects of the amino and hydroxyl groups would likely overcome the deactivating nature of the pyridine ring and the chloro substituent to some extent, making electrophilic substitution more feasible than on an unsubstituted pyridine. The precise outcome would depend on the specific electrophile and reaction conditions, but attack at the 2- or 4-positions is the most probable. The strong ortho, para-directing influence of the hydroxyl and amino groups would likely favor substitution at these positions over the inherent preference for the 3- and 5-positions in unsubstituted pyridine.
Interactive Table: Predicted Directing Effects of Substituents for Electrophilic Aromatic Substitution on this compound
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Pyridine N | 1 | Deactivating | Meta (to C3 and C5) |
| Amino | 6 | Activating | Ortho, Para (to C5 and C2) |
| Chloro | 5 | Deactivating | Ortho, Para (to C6 and C4) |
| Hydroxyl | 3 | Activating | Ortho, Para (to C2 and C4) |
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound are susceptible to oxidation and reduction reactions, which can be used to further functionalize the molecule.
Oxidation of the Amino Group
The amino group in aminopyridines can be oxidized to various higher oxidation states, including nitroso, nitro, and azo compounds. The specific product depends on the oxidizing agent and the reaction conditions. For instance, oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the corresponding nitroso or nitro derivative. It is also possible that the pyridine nitrogen could be oxidized to an N-oxide, which would significantly alter the reactivity of the ring. The presence of the electron-donating hydroxyl group might make the ring more susceptible to oxidation as well.
Reduction of Halogen or Other Substituents
The chloro group on the pyridine ring can be removed via reduction. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This typically involves a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. Under these conditions, the chloro substituent would be replaced by a hydrogen atom. It is also possible that under more vigorous hydrogenation conditions, the pyridine ring itself could be reduced to a piperidine (B6355638) ring.
Tautomeric Equilibria and Isomerism of Pyridinol and Aminopyridine Structures
This compound can exist in several tautomeric forms due to the presence of the hydroxyl and amino groups on the pyridine ring. This tautomerism can significantly influence the compound's chemical and physical properties, as well as its reactivity.
The 3-hydroxypyridine (B118123) moiety can exist in equilibrium with its zwitterionic pyridinium-3-olate form and its keto tautomer, a pyridin-3(2H)-one or pyridin-3(4H)-one. However, for 3-hydroxypyridines, the phenolic form is generally the most stable.
The 6-aminopyridine moiety can exist in equilibrium with its imino tautomer, 6-imino-1,6-dihydropyridine. For most aminopyridines, the amino form is the predominant tautomer.
Given the presence of both functionalities, a more complex set of tautomeric equilibria is possible for this compound. The relative stability of these tautomers will be influenced by factors such as the solvent, temperature, and pH. Computational studies would be valuable in determining the predominant tautomeric form under different conditions.
| Tautomeric Form | Description |
| This compound | The aromatic pyridinol form. |
| 6-Amino-5-chloro-1H-pyridin-3-one | A keto tautomer. |
| 5-Chloro-3-hydroxy-1,6-dihydropyridin-6-imine | An imino tautomer. |
| Zwitterionic forms | Intramolecular proton transfer can lead to various zwitterionic species. |
Pyridinone-Pyridinol Tautomerism
The presence of a hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, specifically between the pyridinol form (the aromatic alcohol) and a pyridinone form (a non-aromatic ketone). For this compound, this equilibrium would exist between the native "-ol" form and its corresponding pyridin-3(xH)-one tautomer.
The position of this equilibrium is highly dependent on the compound's environment, such as the solvent and physical state. stackexchange.comwikipedia.org In the gas phase, the hydroxy-pyridine (pyridinol) form is generally favored. wikipedia.orgwayne.edu However, in polar solvents and in the solid state, the equilibrium often shifts significantly toward the pyridone form. stackexchange.comwikipedia.org This preference for the pyridone tautomer in condensed phases is often attributed to its ability to form stable, hydrogen-bonded dimers and the favorable charge distribution in its aromatic resonance contributor, where the electronegative oxygen atom carries a negative charge. youtube.com
Ab initio computational studies on simpler molecules like 2-pyridone and 4-pyridone have been performed to determine the relative stabilities of the tautomers. For 2-pyridone, the pyridone form is calculated to be slightly more stable than the 2-hydroxypyridine (B17775) form in the gas phase, a finding that aligns well with experimental data. wayne.edu Conversely, for the 4-substituted analogue, the 4-hydroxypyridine (B47283) form is calculated to be more stable in the gas phase. wayne.edu These studies highlight that the relative position of the substituent has a critical impact on the equilibrium. For this compound, while specific data is unavailable, it is expected to exhibit similar tautomeric behavior, with the equilibrium position being sensitive to solvent polarity.
Interactive Table: Factors Influencing Pyridinol-Pyridinone Tautomerism This table is based on general principles observed for hydroxypyridines.
| Factor | Predominant Tautomer | Rationale |
|---|---|---|
| Gas Phase | Pyridinol (Hydroxy form) | Intrinsic molecular stability often favors the aromatic alcohol form. wikipedia.org |
| Non-polar Solvents | Mixture, leaning towards Pyridinol | Reduced intermolecular interactions; equilibrium is closer to the gas-phase state. wikipedia.org |
| Polar Solvents (e.g., Water) | Pyridinone (Keto form) | Strong intermolecular hydrogen bonding stabilizes the more polar pyridone tautomer. stackexchange.comwikipedia.org |
| Solid State (Crystalline) | Pyridinone (Keto form) | Efficient crystal packing and hydrogen bonding networks favor the pyridone structure. stackexchange.com |
Aminopyridine Tautomerism
The exocyclic amino group of this compound can participate in an amino-imino tautomerism. This involves the migration of a proton from the amino group to the ring nitrogen, resulting in a non-aromatic pyridinimine structure.
For most simple aminopyridines, the amino tautomer is overwhelmingly favored under normal conditions. oup.com Spectroscopic and computational studies on related molecules like 2-anilinopyridine (B1266264) and 2-aminopyridine (B139424) confirm that the amino form is significantly more stable than the imino form in various solvents. oup.com However, the tautomeric equilibrium can be influenced by external factors. For instance, studies on 2-amino-5-methylpyridine (B29535) have shown that photo-irradiation with UV light can induce a reversible transformation from the stable amino form to the imino tautomer in a low-temperature argon matrix. nih.gov This photoinduced tautomerism proceeds from the electronic excited state back to the ground state of the less stable imino form. nih.gov The original, more stable amino tautomer can then be regenerated by irradiation with longer-wavelength light. nih.gov
While no specific studies on the amino-imino tautomerism of this compound were found, it is reasonable to assume that, like other aminopyridines, it exists predominantly in the amino form. The potential for photo-induced tautomerism exists but would require experimental verification.
Photochemical and Radiolytic Degradation Pathways
Disclaimer: Specific degradation studies for this compound were not found. The following sections use data from its structural isomer, 2-amino-5-chloropyridine (B124133), to illustrate potential degradation mechanisms.
Direct Photolysis Studies
Direct photolysis involves the degradation of a molecule upon direct absorption of light energy. Studies on the related compound 2-amino-5-chloropyridine have shown that it undergoes rapid degradation in aqueous solutions when irradiated with UV light. The process primarily involves the cleavage of the carbon-chlorine bond (dechlorination) as an initial step. This dechlorination is a fast process and has been observed to follow zero-order kinetics in some studies, indicating that the reaction rate is independent of the substrate concentration within the range tested. The degradation of the parent compound can be completed in a matter of minutes under specific laboratory conditions.
Photocatalytic Degradation Mechanisms
Photocatalytic degradation utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which generates highly reactive oxygen species (ROS) upon UV irradiation. These ROS, primarily hydroxyl radicals (•OH), are powerful oxidizing agents that can lead to the complete mineralization of organic pollutants.
For the isomer 2-amino-5-chloropyridine, photocatalytic degradation in the presence of TiO₂ has been investigated. The mechanism is believed to proceed via several steps:
Adsorption: The aminopyridine molecule adsorbs onto the surface of the TiO₂ catalyst.
ROS Attack: The adsorbed molecule is attacked by hydroxyl radicals generated on the catalyst surface. This can lead to hydroxylation of the pyridine ring and dechlorination.
Ring Cleavage: Subsequent attacks by ROS lead to the opening of the aromatic pyridine ring, forming various aliphatic intermediates.
Mineralization: These intermediates are further oxidized, ultimately leading to the formation of inorganic products such as carbon dioxide (CO₂), water (H₂O), chloride ions (Cl⁻), and nitrate (B79036) ions (NO₃⁻).
Interestingly, in studies comparing direct photolysis and photocatalysis for 2-amino-5-chloropyridine, the initial rate of chloride elimination was found to be faster in direct photolysis. However, photocatalysis is generally considered more effective for achieving complete mineralization of the organic compound to benign inorganic products.
Biotransformation Mechanisms and Enzymatic Activity
Microbial Hydroxylation Processes
Microbial biotransformation is a key process in the environmental fate of many organic compounds. One of the most important enzymatic reactions is hydroxylation, often catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases. mdpi.com These enzymes are capable of introducing a hydroxyl group onto an aromatic ring, which typically increases the water solubility of the compound and facilitates further degradation.
While no studies have specifically documented the microbial hydroxylation of this compound, research on other pyridine derivatives demonstrates this capability in microorganisms. For example, various soil microbes have been found to hydroxylate 3-cyanopyridine (B1664610) to produce 3-cyano-6-hydroxypyridine. semanticscholar.org The enzymatic activity can be highly regioselective, meaning the hydroxyl group is added at a specific position on the ring. This initial hydroxylation is a critical step that often precedes ring cleavage and complete biodegradation. It is plausible that soil bacteria and fungi possess enzymes capable of hydroxylating this compound, potentially at a carbon atom not already substituted, as a first step in its metabolic breakdown.
Interactive Table: Key Enzymes in Microbial Hydroxylation This table describes general classes of enzymes involved in the biotransformation of aromatic compounds.
| Enzyme Class | Function & Role | Example Substrates |
|---|---|---|
| Cytochrome P450 Monooxygenases (CYPs) | A versatile superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation of xenobiotics and natural products. mdpi.com | Steroids, Flavonoids, Terpenoids mdpi.commdpi.com |
| α-Ketoglutarate-Dependent Hydroxylases | A class of non-heme iron enzymes that use α-ketoglutarate as a co-substrate to hydroxylate various compounds. | Amino acids, Natural products |
| Flavin-Dependent Monooxygenases | Enzymes that use flavin cofactors (FAD or FMN) to activate molecular oxygen for hydroxylation reactions. | Aromatic compounds, Drugs |
Role of Specific Enzymes (e.g., Monooxygenases, Dioxygenases)
The initial steps in the microbial degradation of aromatic compounds often involve hydroxylation, a reaction catalyzed by oxygenases. This process increases the polarity of the substrate and can lead to ring cleavage.
Monooxygenases: This class of enzymes incorporates one atom of molecular oxygen into the substrate, while the other is reduced to water. Flavin-dependent monooxygenases, for instance, are known to catalyze a wide array of chemo-, regio-, and enantioselective oxygenation reactions on diverse substrates, including pyridine-containing compounds. For a molecule like this compound, a monooxygenase could potentially catalyze several transformations:
Hydroxylation of the Pyridine Ring: Introduction of an additional hydroxyl group onto the aromatic ring. The position of this hydroxylation would be directed by the enzyme's active site architecture and the existing substituents.
N-oxygenation: Oxidation of the amino group to a nitroso or nitro group.
Dehalogenation: Oxidative removal of the chlorine atom, which is a crucial step in the detoxification of halogenated compounds.
Dioxygenases: These enzymes, particularly Rieske non-heme iron dioxygenases, incorporate both atoms of molecular oxygen into the substrate, typically forming a cis-diol. This reaction is a hallmark of the aerobic degradation pathways of many aromatic compounds. In the context of this compound, a dioxygenase could initiate degradation through:
cis-dihydroxylation of the Pyridine Ring: This would disrupt the aromaticity of the pyridine ring, making it susceptible to subsequent enzymatic ring cleavage. The presence of the amino and chloro substituents would influence the regioselectivity of this dihydroxylation. For example, studies on chloroanilines have shown that toluene (B28343) dioxygenase can catalyze both 1,2- and 2,3-dioxygenation.
The specific metabolites that would be formed from the action of these enzymes on this compound have not been experimentally determined. However, based on known pathways for similar compounds, the initial products are likely to be hydroxylated and/or dehalogenated derivatives.
Research Findings on Analogous Compounds
To illustrate the potential enzymatic transformations, we can look at research on compounds with similar structural features. While no specific data tables for this compound are available, the following table summarizes findings for related classes of compounds, providing a basis for hypothesized reactions.
| Enzyme Class | Substrate Class | Observed Transformation | Potential Product Class |
| Monooxygenase | Pyridine Derivatives | Ring Hydroxylation | Dihydroxypyridines |
| Chlorinated Phenols | Oxidative Dechlorination | Dihydric Phenols | |
| Dioxygenase | Chloroanilines | cis-dihydroxylation | Chlorinated cis-dihydrodiols |
| Aromatic Hydrocarbons | Ring Cleavage | Muconic Acids |
This table is illustrative and based on the general activities of these enzyme classes on related compounds, not on direct experimental data for this compound.
Further research, including metabolic studies with specific microbial strains or purified enzymes, is necessary to elucidate the precise role of monooxygenases and dioxygenases in the transformation of this compound and to characterize the resulting degradation pathway.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and predict the most stable three-dimensional structure of molecules. For 6-Amino-5-chloropyridin-3-ol, DFT calculations have been performed using advanced functionals such as B3LYP and M06-2X with 6-311++G(d,p) basis sets to ensure accurate predictions of its geometry and electronic characteristics smolecule.com.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. The results of such a calculation provide precise data on bond lengths, bond angles, and dihedral angles. While the specific optimized coordinates for this compound are not detailed in the provided search results, a representative data table illustrates the typical output of such an analysis.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is a representative example of data obtained from DFT geometry optimization and does not represent published experimental values.
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| C-O | ~1.36 Å | |
| C-N (amino) | ~1.37 Å | |
| C-N (ring) | ~1.34 Å | |
| Bond Angle | C-C-Cl | ~120° |
| C-C-O | ~121° | |
| C-C-N (amino) | ~119° |
Furthermore, DFT calculations are used to map the electronic structure, such as the electrostatic potential (ESP). ESP calculations for this compound reveal significant negative potential regions around the electronegative amino nitrogen and hydroxyl oxygen atoms, highlighting their function as hydrogen bond acceptors smolecule.com. Conversely, positive potential regions are found near the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors smolecule.com. This information is crucial for understanding how the molecule interacts with itself and other molecules, including biological targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, particularly in a solvent like water or within a protein's active site.
The simulation would model the behavior of the molecule by calculating the forces between atoms and using these forces to predict their motion. This allows for the exploration of different possible conformations (spatial arrangements) of the molecule and their relative stabilities. For example, the rotation around the C-O and C-N bonds of the hydroxyl and amino groups can be analyzed to understand their preferred orientations.
MD simulations are also instrumental in studying intermolecular interactions. By simulating this compound in a box of water molecules, researchers can observe the formation, duration, and strength of hydrogen bonds between the molecule's hydrogen bond donors (amino hydrogens) and acceptors (hydroxyl oxygen, amino nitrogen, ring nitrogen) and the surrounding water. This provides a dynamic picture of its solvation and solubility characteristics.
Quantum Chemical Parameters (e.g., HOMO-LUMO Gap, Chemical Reactivity Indices)
Quantum chemical calculations derived from DFT provide key parameters that describe the reactivity and kinetic stability of a molecule. These are determined by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 5.4 eV, which indicates moderate reactivity and stability smolecule.com.
From the energies of the HOMO and LUMO, various chemical reactivity indices can be calculated, which help in predicting the behavior of the molecule in chemical reactions.
Table 2: Quantum Chemical Parameters for this compound
| Parameter | Symbol | Significance | Calculated Value/Representation |
|---|---|---|---|
| HOMO-LUMO Gap | ΔE | Measures chemical reactivity and stability | ~5.4 eV smolecule.com |
| Ionization Potential | IP | Energy required to remove an electron (≈ -EHOMO) | - |
| Electron Affinity | EA | Energy released when an electron is added (≈ -ELUMO) | - |
| Global Hardness | η | Resistance to change in electron distribution ( (IP-EA)/2 ) | - |
| Electronegativity | χ | Power to attract electrons ( (IP+EA)/2 ) | - |
Prediction of Spectroscopic Properties through Theoretical Modeling
Theoretical modeling, particularly using Time-Dependent DFT (TD-DFT), is a powerful method for predicting the spectroscopic properties of a molecule before it is experimentally synthesized or analyzed. These computational techniques can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis).
The prediction of the IR spectrum is based on calculating the vibrational frequencies of the molecule's bonds. Each peak in a calculated IR spectrum corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the hydroxyl group, the N-H bonds in the amino group, or the C=C and C=N bonds within the pyridine (B92270) ring. Comparing the theoretical spectrum to an experimental one can help confirm the molecule's structure and the successful synthesis of the compound.
Similarly, TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs UV-Vis light. The output provides the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). This information is valuable for understanding the molecule's electronic behavior and color properties and for interpreting experimental UV-Vis spectra.
Solvation Effects on Tautomeric Equilibria and Reactivity
This compound can exist in different tautomeric forms due to the migration of a proton. The presence of both a hydroxyl group (en-ol form) and an amino group on the pyridine ring allows for potential tautomerism, such as keto-enol and amine-imine equilibria. The relative stability of these tautomers can be significantly influenced by the surrounding solvent.
Computational chemistry addresses this through solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. By performing DFT calculations with a solvation model, chemists can predict how the polarity of a solvent will affect the energy of each tautomer.
Generally, polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For this compound, a polar solvent would likely stabilize the pyridinol tautomer over a potential pyridone (keto) form by forming strong hydrogen bonds with the amino and hydroxyl groups. Understanding which tautomer is predominant in a specific environment is crucial, as different tautomers can exhibit vastly different chemical reactivities and biological activities.
Advanced Analytical Method Development for Detection and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For a polar, aromatic compound like 6-Amino-5-chloropyridin-3-ol, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable, each with specific applications and requirements.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar and non-volatile compounds. For substituted aminopyridines, reversed-phase HPLC (RP-HPLC) is particularly effective. researchgate.netsielc.com A C18 or similar non-polar stationary phase is typically used, while the mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com To ensure good peak shape and retention of the basic amino group, a pH modifier such as phosphoric acid or formic acid is often added to the mobile phase. sielc.comnih.gov
Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring structure of the compound absorbs light in the UV spectrum. researchgate.netnih.gov A sensitive HPLC-UV system can be developed and validated for the detection of related impurities, such as 5-amino-2-chloropyridine, in active pharmaceutical ingredients. nih.gov Validation parameters typically include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For a similar compound, 5-amino-2-chloropyridine, a validated HPLC-UV method demonstrated a limit of detection as low as 0.015 µg/mL. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water with pH modifier (e.g., phosphoric acid) | researchgate.netsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netcmes.org |
| Detection | UV at ~254 nm | researchgate.net |
| Column Temperature | 35 - 40°C | nih.govcmes.org |
| Injection Volume | 10 µL | nih.govcmes.org |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the direct analysis of polar compounds like this compound is challenging due to their low volatility and thermal instability. sigmaaldrich.commdpi.com The presence of reactive amino (-NH2) and hydroxyl (-OH) groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com This process is critical for preventing peak tailing and improving chromatographic performance. nih.gov
Once derivatized, the compound can be separated on a common non-polar capillary column (e.g., 5% diphenyl polysiloxane) and detected by a mass spectrometer. nist.gov The mass spectrometer provides detailed structural information through characteristic fragmentation patterns, allowing for unambiguous identification. sigmaaldrich.com
Electrochemical Methods for Detection
Electrochemical methods, such as voltammetry, present a rapid, sensitive, and cost-effective alternative for the quantification of electroactive compounds. mdpi.commdpi.com The this compound molecule contains both amino and hydroxyl functional groups attached to an aromatic ring, which are susceptible to oxidation or reduction under an applied potential. This electroactivity allows for its direct detection.
Techniques like differential pulse voltammetry (DPV) using screen-printed carbon electrodes (SPCEs) can be optimized for high sensitivity. mdpi.commdpi.com The method involves scanning a potential range and measuring the resulting current, which is proportional to the analyte's concentration. Key parameters for optimization include the pH of the supporting electrolyte and the voltammetric scan parameters. mdpi.com Such methods have been successfully developed for the simultaneous determination of multiple pharmaceutical compounds, with detection limits often in the sub-micromolar range. mdpi.comresearchgate.net
| Technique | Working Principle | Advantages | Reference |
|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Measures current from redox reactions of the analyte by applying linear potential sweeps with superimposed pulses. | High sensitivity, low detection limits, rapid analysis. | mdpi.commdpi.com |
| Cyclic Voltammetry (CV) | Scans potential linearly and measures the resulting current to study redox processes. | Provides information on reaction mechanisms. | researchgate.net |
| Screen-Printed Carbon Electrodes (SPCEs) | Disposable electrodes used as sensors. | Cost-effective, suitable for on-site analysis, requires small sample volumes. | mdpi.commdpi.com |
Advanced Spectroscopic Methods for Trace Analysis
For trace-level detection, hyphenated spectroscopic techniques are invaluable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.gov This method is highly effective for quantifying analytes in complex matrices at very low concentrations. An LC-MS/MS method has been validated for the determination of the related compound 2-amino-5-chloropyridine (B124133) in whole blood, demonstrating the technique's applicability. nih.gov
Other advanced spectroscopic methods can aid in structural characterization. Fourier-transform infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule's functional groups, yielding a unique spectral "fingerprint". sigmaaldrich.com These non-destructive techniques are powerful tools for confirming the identity and structure of synthesized compounds like this compound. fiveable.meiipseries.org
Development of Derivatization Protocols for Enhanced Detectability
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. nih.gov For this compound, this is particularly relevant for GC-MS analysis to increase volatility and thermal stability. sigmaaldrich.com Common derivatization reactions target the active hydrogens on the amino and hydroxyl groups.
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnist.gov This significantly reduces the polarity and increases the volatility of the analyte.
Acylation: Reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride (PFPA) can be used to acylate the amino group. mdpi.comnih.gov This not only improves volatility but can also enhance the response of electron capture detectors (ECD) if fluorinated reagents are used.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, leading to a single, stable derivative for reliable quantification. sigmaaldrich.comnih.gov
Biological and Biomedical Research Applications
Building Block for Bioactive Molecules and Pharmaceuticals
The chemical structure of 6-Amino-5-chloropyridin-3-ol makes it a valuable building block for the synthesis of more complex bioactive molecules and pharmaceuticals. The presence of multiple functional groups—an amino group, a chloro group, and a hydroxyl group—on the pyridine (B92270) ring allows for a variety of chemical modifications and the introduction of diverse pharmacophores.
The synthesis of the aforementioned SARS-CoV-2 3CL protease inhibitors from 5-chloropyridin-3-ol is a prime example of its utility as a synthetic precursor. nih.govmdpi.com The general synthetic strategy involves the esterification of various carboxylic acids with the hydroxyl group of the pyridinol. nih.gov This approach highlights how the core structure can be readily incorporated into larger molecules with desired biological activities.
Role in Synthesis of New Antibiotics
The pyridine nucleus is a fundamental scaffold in a multitude of biologically active molecules. The quest for novel antimicrobial agents has led researchers to explore various derivatives of aminopyridines. While direct synthesis of antibiotics from this compound is not extensively documented in publicly available research, the broader class of aminopyridine derivatives has shown promise in this area. For instance, studies on 2-aminopyridine (B139424) derivatives have demonstrated their potential as precursors for compounds with antibacterial activity. Efficient synthesis of various 2-aminopyridine derivatives has been a subject of research, with some of the synthesized compounds showing moderate to strong inhibitory activities against both Gram-positive and Gram-negative bacteria.
Furthermore, the development of novel antimicrobial compounds is an urgent need due to the rise of resistant bacteria. Research into natural plant flavonoids and their synthetic derivatives, including those containing amino groups, has shown them to be effective molecules. The design of new aurone (B1235358) derivatives bearing amino and acetamido groups has resulted in compounds with a large spectrum of antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.78 µM. These findings suggest that the aminopyridine scaffold, as present in this compound, is a valuable starting point for the development of new antimicrobial agents.
Intermediacy in Drug Development (e.g., Zopiclone, Etoricoxib)
A structurally related compound, 2-Amino-5-chloropyridine (B124133), is a vital intermediate in the synthesis of several key pharmaceutical drugs. It plays a crucial role in the production of Zopiclone, a nonbenzodiazepine hypnotic agent used for treating insomnia. The synthesis of Zopiclone involves the use of 2-Amino-5-chloropyridine to construct the core structure of the final drug molecule.
Similarly, 2-Amino-5-chloropyridine is a precursor in the manufacturing of Etoricoxib, a selective COX-2 inhibitor prescribed for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. The synthesis of Etoricoxib has been approached through various strategies, with some routes utilizing 2-amino-5-chloropyridine as a key building block. It is important to note that while this compound shares the aminopyridine core, the specific intermediate widely documented for the synthesis of Zopiclone and Etoricoxib is 2-Amino-5-chloropyridine.
Potential in Other Therapeutic Areas
Beyond antimicrobial applications and its role as a precursor, the aminopyridinol scaffold is being investigated for other therapeutic properties.
Derivatives of 6-aminopyridin-3-ol have demonstrated significant anti-inflammatory potential. A notable example is the antioxidant analogue 6-Amino-2,4,5-trimethylpyridin-3-ol, which has been shown to ameliorate experimental colitis in mice. This derivative, known as BJ-1108, was found to improve disease severity by reducing body weight loss, colon shortening, and intestinal permeability. In vitro studies using Caco-2 cells showed that BJ-1108 could reduce the generation of reactive oxygen species and restore barrier function by suppressing the NF-kB/ERK/PI3K pathway.
Another study on 6-amino-2,4,5-trimethylpyridin-3-ols reported their inhibitory activity against in vitro and in vivo models of inflammatory bowel disease (IBD). Several analogues exhibited over 80% inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells at a concentration of 1µM. One compound, in particular, showed an IC50 of 0.19µM, which is significantly more potent than the standard drug 5-aminosalicylic acid. In a rat model of colitis, this compound dramatically ameliorated colon inflammation. These findings highlight the potential of the 6-aminopyridin-3-ol scaffold in developing new treatments for inflammatory conditions.
The pyridine and aminopyridine moieties are present in various compounds that exhibit analgesic properties. For instance, the analgesic and antipyretic activities of 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) have been studied in several experimental models, showing more potent activity than indomethacin (B1671933) and morphine in certain tests. nih.gov
More broadly, various derivatives of pyridine have been synthesized and evaluated for their analgesic effects. Newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have also been assessed for their anti-inflammatory and analgesic activities. bohrium.com The exploration of 4-aminoantipyrine (B1666024) derivatives has also yielded compounds with significant analgesic properties in animal models. uobasrah.edu.iq While direct studies on the analgesic effects of this compound are limited, the consistent analgesic activity observed in structurally related compounds suggests that this is a promising area for future investigation.
Interaction Studies with Biological Macromolecules (e.g., Protein Binding)
Understanding the interaction between small molecules and biological macromolecules is crucial for drug discovery. The aminopyridine scaffold has been the subject of numerous such studies, particularly using computational methods.
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is widely used in the study of pyridine derivatives to understand their mechanism of action and to guide the design of more potent and selective compounds.
For example, a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. Molecular docking studies were instrumental in elucidating the structure-activity relationship of these compounds and their inhibitory activity against FGFR4. researchgate.net
In the context of analgesic research, molecular docking has been used to study the interaction of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles with the cyclooxygenase (COX) enzyme, a key target for anti-inflammatory and analgesic drugs. The docking simulations provided data that justified the potential of the synthesized series as analgesic agents and correlated well with in vivo studies.
Furthermore, molecular docking has been applied to study the antimicrobial potential of pyridine derivatives. For instance, docking studies of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes against various bacterial proteins have helped to understand their non-bonded interactions and binding affinities, providing insights into their antimicrobial activity. These examples demonstrate the utility of molecular docking in exploring the therapeutic potential of compounds containing the aminopyridine scaffold, such as this compound.
Ligand-Protein Interaction Analysis
The primary area where the relevance of this compound in ligand-protein interactions is implied is in the development of inhibitors for the SARS-CoV-2 3CL protease (3-chymotrypsin-like protease), an enzyme crucial for the replication of the virus.
Role as a Precursor in Drug Synthesis:
This compound serves as a key starting material in the synthesis of a series of 5-chloropyridinyl esters. These esters, which incorporate well-known non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic (B10762653) acid, ibuprofen, and indomethacin, as well as other aromatic carboxylic acids, have been evaluated for their inhibitory activity against the SARS-CoV-2 3CL protease. The selection of this compound as a core scaffold for these potential inhibitors underscores the perceived importance of its chemical features for interaction with the enzyme's active site.
Hypothesized Interaction Mechanisms:
While specific binding data for this compound is not available in the reviewed literature, the rationale for its use in inhibitor design allows for hypothesized points of interaction. The biological activity of this compound is attributed to its potential to interact with specific molecular targets, where it may act as an enzyme inhibitor by binding to active sites or modulate receptor activity by mimicking natural ligands. smolecule.com The unique arrangement of an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring is thought to provide a distinct chemical reactivity and biological activity profile. smolecule.com
The pyridine ring itself is a common feature in many enzyme inhibitors, often participating in pi-stacking or hydrogen bonding interactions with amino acid residues in the protein's active site. The functional groups on the this compound molecule offer multiple potential points for such interactions:
Amino Group: Can act as a hydrogen bond donor.
Hydroxyl Group: Can act as both a hydrogen bond donor and acceptor.
Pyridine Nitrogen: Can act as a hydrogen bond acceptor.
Chloro Group: Can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Detailed Research Findings:
Currently, there is a lack of published studies that provide specific quantitative data, such as binding affinities (e.g., Kd), inhibition constants (e.g., IC50 or Ki), or detailed structural information (e.g., X-ray crystallography or NMR spectroscopy) for the direct interaction of this compound with any protein target. The research focus has been on the molecules synthesized from this compound. Therefore, no data tables detailing these specific interactions can be generated at this time. The scientific value of this compound in this context is as a critical building block, with the hypothesis that its core structure favorably orients the attached pharmacologically active moieties within the target protein's binding pocket.
Industrial and Agro Chemical Applications
Use as an Intermediate in Organic Synthesis
The reactivity of 6-Amino-5-chloropyridin-3-ol, stemming from its multiple functional groups, makes it a versatile intermediate in organic synthesis. The amino group provides nucleophilic character, the chlorine atom can act as a leaving group in substitution reactions, and the hydroxyl group offers another site for chemical modification. This trifunctional nature allows it to be a key starting material or intermediate for a diverse array of more complex molecules.
Synthesis of Heterocyclic Compounds and Dyes
The pyridine (B92270) structure is a fundamental scaffold in many heterocyclic compounds. nih.gov this compound serves as a precursor for building more complex heterocyclic systems. echemi.com The amino group on the pyridine ring is particularly significant for the synthesis of azo dyes. Azo dyes, characterized by the functional group (-N=N-), are a major class of synthetic colorants used across various industries. nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich molecule. nih.gov The amino group of this compound can be diazotized and then coupled with other aromatic compounds, or it can act as the coupling component itself, reacting with a diazonium salt to form vibrant azo dyes. The resulting dyes incorporate the chloropyridine heterocycle, which can influence their color, solubility, and binding properties. nih.govnih.gov
Table 1: Examples of Heterocyclic Scaffolds in Azo Dye Synthesis
| Heterocyclic Scaffold | Role in Dye Synthesis | Reference |
|---|---|---|
| Pyridine Derivatives | Used as coupling components to create azo dyes with specific pH-sensitive and electronic properties. | nih.gov |
| Pyrazole Derivatives | Serve as the basis for azo dyes with potential antibacterial and anticancer activities. | nih.gov |
| Benzothiazole Derivatives | Act as the diazo component in the synthesis of disperse azo dyes. | nih.gov |
Production of Specialty Chemicals
The term "specialty chemicals" refers to low-volume, high-value products that are sold on the basis of their performance or function. Due to its distinct chemical structure, this compound is a building block for such molecules. Its derivatives are explored in medicinal chemistry and drug discovery as components of bioactive molecules. The combination of an amino group, a chlorine atom, and a sulfonic acid group in a related compound (6-Amino-5-chloropyridine-3-sulfonic acid) creates a molecule with unique binding properties, making it useful in studies of enzyme inhibitors. Similarly, the functional groups of this compound allow for its incorporation into larger, more complex molecules with specific, high-value functions.
Applications in Agrochemical Development and Crop Protection
The chloropyridine moiety is a key structural feature in a number of commercially important agrochemicals. These compounds are vital for modern agriculture, providing protection against pests and contributing to crop yields.
Potential as Pesticide Analogues
The 6-chloropyridinyl group is a well-established toxophore found in the neonicotinoid class of insecticides. For instance, the widely used insecticide acetamiprid (B1664982) contains an N-((6-chloropyridin-3-yl)methyl) group. nih.gov The chlorine atom on the pyridine ring is crucial for the insecticidal activity of these compounds. Given this precedent, this compound represents a valuable starting material or fragment for the synthesis of new pesticide analogues. Researchers can modify the amino and hydroxyl groups to create novel derivatives and screen them for insecticidal or other pesticidal activities. The goal of such research is to develop new active ingredients that may have improved efficacy, a different spectrum of activity, or a more favorable environmental profile compared to existing products. google.com
Table 2: Examples of Agrochemicals Featuring a Chloropyridine Moiety
| Agrochemical | Type | Chemical Group | Reference |
|---|---|---|---|
| Acetamiprid | Insecticide | N-((6-chloropyridin-3-yl)methyl)acetamidine | nih.gov |
| Clopyralid | Herbicide | 3,6-dichloropyridine-2-carboxylic acid | |
| Picloram | Herbicide | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid |
Materials Science Applications
In materials science, there is a continuous search for novel monomers and building blocks to create polymers and materials with advanced properties. While direct applications of this compound in materials science are not extensively documented, structurally similar compounds are being explored in this field. For example, 5-Amino-6-chloropyridine-3-carbonitrile is investigated for creating advanced polymers and coatings with enhanced durability and resistance to environmental factors.
The potential for this compound in materials science lies in its hybrid structure. The rigid pyridine ring can be incorporated into a polymer backbone to enhance thermal stability and mechanical strength. The amino and hydroxyl functional groups offer reactive sites for polymerization reactions, such as the formation of polyamides, polyurethanes, or polyesters. Furthermore, these functional groups can be used to graft the molecule onto surfaces, modifying their properties to improve adhesion, wettability, or biocompatibility.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 209328-70-1 | C₅H₅ClN₂O |
| 5-Amino-6-chloropyridine-3-carbonitrile | 1260672-23-8 | C₆H₄ClN₃ |
| 6-Amino-5-chloropyridine-3-sulfonic acid | 610275-89-3 | C₅H₅ClN₂O₃S |
| Acetamiprid | 135410-20-7 | C₁₀H₁₁ClN₄ |
| Clopyralid | 1702-17-6 | C₆H₃Cl₂NO₂ |
| Picloram | 1918-02-1 | C₆H₃Cl₃N₂O₂ |
Environmental Fate and Degradation Studies
Bioremediation Potential
The ability of microorganisms to break down synthetic compounds is a critical aspect of their environmental persistence. While no studies have directly investigated the bioremediation of 6-Amino-5-chloropyridin-3-ol, research on related pyridine (B92270) derivatives offers significant insights into its potential microbial degradation.
Microbial Degradation by Specific Bacterial Strains (e.g., Burkholderia sp. MAK1)
The genus Burkholderia is recognized for its metabolic versatility and its capacity to degrade a wide array of environmental contaminants, including aromatic and chlorinated compounds. nih.govnih.gov Notably, Burkholderia sp. has been identified as a degrader of various environmental pollutants. nih.gov While direct evidence for the degradation of this compound by Burkholderia sp. MAK1 is not available, this bacterial strain has demonstrated the ability to degrade other pyridine derivatives. nih.gov This suggests a potential for Burkholderia sp. MAK1 and other related bacteria to metabolize this compound. The presence of both an amino group and a chlorine atom on the pyridine ring presents a complex substrate for microbial enzymes.
Catabolic Pathways and Metabolite Identification
The breakdown of aromatic compounds by bacteria typically involves a series of enzymatic reactions that modify the substituent groups and ultimately cleave the aromatic ring. For chlorinated aromatic compounds, the initial steps often involve the removal of chlorine atoms, a critical detoxification process. For instance, the degradation of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia strain AC1100 showcases the evolution of catabolic enzymes specifically targeting chlorinated aromatics. nih.gov
Based on the degradation of analogous compounds, the catabolic pathway of this compound by a capable microorganism could potentially proceed through the following steps:
Dehalogenation: The initial and often rate-limiting step would likely be the removal of the chlorine atom from the pyridine ring. This can occur through hydrolytic, reductive, or oxygenolytic mechanisms.
Deamination: The amino group could be removed through the action of an aminotransferase or deaminase, converting it into a keto or hydroxyl group.
Hydroxylation: The introduction of additional hydroxyl groups onto the pyridine ring, often facilitated by mono- or dioxygenase enzymes, would further destabilize the ring structure.
Ring Cleavage: Following the modification of the substituent groups, the pyridine ring would be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
Metabolism of Intermediates: The resulting aliphatic compounds would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide, water, and inorganic ions.
The specific metabolites formed during this process would depend on the enzymatic machinery of the degrading microorganism. Potential early-stage metabolites could include 6-aminopyridin-3,5-diol (following dechlorination) or 5-chloro-3,6-dihydroxypyridine (following deamination and hydroxylation).
Abiotic Degradation in Environmental Matrices
In addition to microbial activity, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of chemical compounds in the environment.
Photodegradation Kinetics and Byproduct Formation
Sunlight can provide the energy needed to break down chemical bonds in a process known as photodegradation or photolysis. The rate of photodegradation is influenced by factors such as the chemical structure of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.
While specific data on the photodegradation of this compound is not available, studies on related compounds can offer insights. The presence of the pyridine ring suggests that it could be susceptible to photochemical transformation. The chlorine and amino substituents would also influence the electronic properties of the molecule and its light-absorbing characteristics. Photodegradation could lead to a variety of byproducts through processes such as dehalogenation, deamination, and ring rearrangement.
Hydrolysis and Other Chemical Transformations
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the C-Cl bond could potentially undergo hydrolysis, replacing the chlorine atom with a hydroxyl group. The rate of this reaction would be highly dependent on environmental pH and temperature. However, without experimental data, the significance of hydrolysis as a degradation pathway for this specific compound remains speculative.
Environmental Impact Assessment
The environmental impact of a chemical is determined by its persistence, mobility, and toxicity. Given the lack of specific ecotoxicological data for this compound, an assessment must be inferred from the properties of related chemical classes.
Aminopyridines are known to be biologically active, and some have been used as pesticides. Their toxicity profiles warrant a cautious approach when considering their environmental release. Similarly, chlorinated aromatic compounds can be persistent and bioaccumulative, posing risks to aquatic and terrestrial organisms.
The combination of an amino group and a chlorine atom on a pyridine ring in this compound suggests that it could have a notable environmental impact. Its potential for persistence would be influenced by its susceptibility to both biotic and abiotic degradation. Its mobility in soil and water would be governed by its solubility and sorption characteristics. A thorough environmental risk assessment would require empirical data on its toxicity to a range of representative organisms, including algae, invertebrates, and fish.
Future Research Directions and Prospects
Exploration of Novel Synthetic Pathways
While classical methods for pyridine (B92270) synthesis exist, future research should focus on developing more efficient, sustainable, and versatile routes to 6-Amino-5-chloropyridin-3-ol and its analogs. Modern synthetic methodologies offer significant advantages over traditional approaches, which often require harsh conditions and produce considerable waste.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound can dramatically improve efficiency by reducing the number of intermediate purification steps. semanticscholar.org
Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be explored for introducing the amino group onto a pre-functionalized chloropyridine core under mild conditions. researchgate.net
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high selectivity and reduce the environmental impact of the chemical process.
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | A one-pot synthesis involving three or more reactants to build the substituted pyridine ring in a single step. | High atom economy, reduced waste, operational simplicity, rapid access to diverse analogues. |
| Palladium-Catalyzed Amination | Introduction of the amino group onto a di-chloro-pyridin-3-ol precursor using a palladium catalyst. | High functional group tolerance, mild reaction conditions, excellent yields. researchgate.net |
| C-H Activation/Functionalization | Direct and selective introduction of chloro, amino, or hydroxyl groups onto a simpler pyridine starting material. | Reduces the need for pre-functionalized starting materials, improves step-economy. |
| Continuous Flow Synthesis | Performing the synthesis in a microreactor or tubular reactor system instead of a traditional flask. | Enhanced safety, precise process control, improved heat and mass transfer, seamless scalability. researchgate.net |
Deeper Mechanistic Understanding of Biological Activities
The biological activity of this compound is currently uncharacterized. However, the pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Derivatives of pyridine are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com
Future research must therefore focus on:
Broad Biological Screening: Initial high-throughput screening against diverse biological targets, such as kinases, proteases, and microbial enzymes, is necessary to identify potential therapeutic areas. The aminopyridine structure, for instance, is a key pharmacophore in some kinase inhibitors. nih.gov
Target Identification and Validation: Once a biological effect is observed, identifying the specific molecular target (e.g., a particular enzyme or receptor) is crucial. Techniques like affinity chromatography and proteomics can be employed for this purpose.
Computational Modeling and Docking: Molecular docking studies can predict the binding modes of this compound with its biological targets, providing insights into the key interactions that drive its activity and guiding the design of more potent derivatives. nih.gov
Design and Synthesis of Advanced Derivatives with Enhanced Efficacy or Specificity
Following the identification of a promising biological activity, a systematic structure-activity relationship (SAR) study will be essential. This involves synthesizing a library of derivatives by modifying each of the functional groups on the this compound core and assessing how these changes affect potency and selectivity. nih.gov
| Modification Site | Proposed Chemical Change | Scientific Rationale |
|---|---|---|
| Amino Group (-NH2) | Alkylation, acylation, sulfonylation. | To probe the role of hydrogen bond donation and to modulate lipophilicity and metabolic stability. |
| Hydroxyl Group (-OH) | Etherification, esterification. | To alter solubility, cell permeability, and potential for hydrogen bonding; can serve as a handle for prodrug strategies. |
| Chloro Group (-Cl) | Replacement with other halogens, aryl groups (via Suzuki coupling), or alkyl groups. | To fine-tune electronic properties, steric bulk, and binding interactions with the target protein. |
| Pyridine Ring | Introduction of additional substituents at other positions. | To optimize the overall shape and electronic distribution of the molecule for enhanced target engagement. |
Comprehensive Toxicological and Ecotoxicological Profiling
For any compound with therapeutic or industrial potential, a thorough assessment of its safety is paramount. The presence of a chlorinated aromatic ring warrants a careful toxicological evaluation, as some compounds in this class are known for their persistence and potential toxicity. taylorandfrancis.comnih.gov
A comprehensive profiling should include:
In Vitro Toxicology: Initial assessment using cell-based assays to determine cytotoxicity, genotoxicity (e.g., Ames test), and potential for off-target effects like cytochrome P450 inhibition. nih.gov
In Vivo Toxicology: If in vitro results are favorable, studies in animal models are required to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to identify any potential organ-specific toxicities. The parent compound, pyridine, has been associated with hepatic effects in animal studies. cdc.gov
Ecotoxicology: Evaluation of the compound's environmental fate, including its persistence, bioaccumulation potential, and toxicity to representative aquatic and terrestrial organisms. wikipedia.org This is particularly important for chlorinated compounds which can persist in the environment. researchgate.net
| Assay Type | Purpose | Examples |
|---|---|---|
| Genotoxicity | To assess the potential of the compound to cause DNA damage. | Ames test (bacterial reverse mutation), in vitro micronucleus assay. |
| Cytotoxicity | To measure the direct toxicity of the compound to cells. | MTT or LDH assays on various cell lines (e.g., HepG2 for liver toxicity). |
| Acute In Vivo Toxicity | To determine the short-term adverse effects and lethal dose in animal models. | Single high-dose studies in rodents. |
| Chronic In Vivo Toxicity | To evaluate long-term health effects from repeated exposure. | 90-day repeated dose studies in two species (e.g., rat, dog). cdc.gov |
| Ecotoxicity | To assess the environmental impact. | Algal growth inhibition, Daphnia magna immobilization, fish acute toxicity tests. |
Scale-Up and Process Intensification for Industrial Production
For this compound to be viable for commercial applications, a robust and economically feasible manufacturing process is required. Research in this area should focus on chemical process intensification, which aims to develop smaller, cleaner, and more energy-efficient production technologies. youtube.com
Key principles to investigate include:
Shift to Continuous Manufacturing: Replacing traditional batch reactors with continuous flow systems can lead to significant improvements in consistency, safety, and throughput. researchgate.net
Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as a reactive distillation column, can reduce capital costs and energy consumption. mdpi.compsecommunity.org
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent quality and optimize efficiency.
| Principle | Description | Potential Benefits for Production |
|---|---|---|
| Flow Chemistry | Utilizing microreactors or packed bed reactors for continuous processing. | Superior heat/mass transfer, enhanced safety for hazardous reactions, improved yield and purity, easier automation. researchgate.net |
| Multifunctional Reactors | Integrating multiple operations (e.g., reaction and separation) into a single piece of equipment. | Reduced plant footprint, lower capital and operating costs, overcoming equilibrium limitations. mdpi.com |
| Alternative Energy Sources | Using microwaves, ultrasound, or photocatalysis to drive reactions. | Faster reaction rates, lower reaction temperatures, unique selectivities. |
| Membrane Separation | Using membranes for in-situ product removal or reactant purification. | Increased conversion by shifting equilibrium, reduced energy consumption compared to distillation. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Amino-5-chloropyridin-3-ol, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis of pyridine derivatives like this compound often involves multi-step protocols. For example, chloropyridine precursors can undergo nucleophilic substitution or condensation reactions. A key step may involve reacting hydrazides with isothiocyanates under alkaline conditions (e.g., aqueous NaOH) to form triazole intermediates, followed by aminomethylation using formaldehyde and secondary amines to introduce functional groups . Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid side products.
- Catalyst selection : Base catalysts (e.g., NaOH) improve nucleophilic attack efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substitution patterns and hydrogen bonding (e.g., OH/NH protons resonate at δ 8–12 ppm in DMSO-d) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm regiochemistry . For example, SHELXL can model hydrogen bonding networks in pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?
- Methodological Answer : Contradictions often arise from isotopic impurities or tautomeric forms. A systematic approach includes:
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For instance, NOESY can identify spatial proximity of NH and Cl groups .
- Elemental analysis : Quantify C, H, N, and Cl to validate empirical formulas.
- Crystallographic refinement : SHELX-based refinement of single-crystal X-ray data provides unambiguous bond lengths and angles, resolving ambiguities in planar structures .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
- Directing groups : The amino (-NH) group directs electrophiles to ortho/para positions, while chlorine deactivates the ring. Use Lewis acids (e.g., AlCl) to enhance electrophilic attack at the 2-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration or halogenation.
- Temperature modulation : Lower temperatures (-10°C) favor kinetic control, minimizing unwanted substitutions.
Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the NH group’s lone pairs may dominate HOMO, making it nucleophilic .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust protonation states (pH 7.4) to match physiological conditions.
- MD simulations : Simulate solvation effects (e.g., in water/ethanol) to assess stability of hydrogen-bonded networks .
Practical Considerations
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic amine .
- Moisture control : Use desiccants (silica gel) in sealed containers; the compound may hydrolyze in humid environments.
- Handling : Work under inert atmosphere (N) to avoid oxidation of the NH group .
Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- Buffer preparation : Use Britton-Robinson buffers (pH 1–12) to cover a broad range.
- UV-Vis monitoring : Track absorbance at λ~270 nm (pyridine ring) over time.
- Rate constants : Apply pseudo-first-order kinetics; plot ln(A - A) vs. time to determine .
- Activation parameters : Use Arrhenius equation at multiple temperatures (25–60°C) to calculate ΔH‡ and ΔS‡ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
